molecular formula C20H16Cl2N4O5S2 B297653 N-(2-cyanoethyl)-N-[(5-{(E)-[1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide

N-(2-cyanoethyl)-N-[(5-{(E)-[1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide

Cat. No.: B297653
M. Wt: 527.4 g/mol
InChI Key: WWQVQEAUCKSSRM-XNTDXEJSSA-N
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Description

N-(2-cyanoethyl)-N-[(5-{(E)-[1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-N-[(5-{(E)-[1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide typically involves multi-step organic reactions. The starting materials might include 3,4-dichlorophenyl derivatives, furyl compounds, and methanesulfonamide. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-N-[(5-{(E)-[1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological pathways.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-N-[(5-{(E)-[1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other sulfonamides, pyrimidinylidene derivatives, and cyanoethyl-containing molecules. Examples include:

  • N-(2-cyanoethyl)-N-methylmethanesulfonamide
  • 1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidine derivatives

Uniqueness

The uniqueness of N-(2-cyanoethyl)-N-[(5-{(E)-[1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H16Cl2N4O5S2

Molecular Weight

527.4 g/mol

IUPAC Name

N-(2-cyanoethyl)-N-[[5-[(E)-[1-(3,4-dichlorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]furan-2-yl]methyl]methanesulfonamide

InChI

InChI=1S/C20H16Cl2N4O5S2/c1-33(29,30)25(8-2-7-23)11-14-5-4-13(31-14)10-15-18(27)24-20(32)26(19(15)28)12-3-6-16(21)17(22)9-12/h3-6,9-10H,2,8,11H2,1H3,(H,24,27,32)/b15-10+

InChI Key

WWQVQEAUCKSSRM-XNTDXEJSSA-N

SMILES

CS(=O)(=O)N(CCC#N)CC1=CC=C(O1)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl

Isomeric SMILES

CS(=O)(=O)N(CCC#N)CC1=CC=C(O1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CS(=O)(=O)N(CCC#N)CC1=CC=C(O1)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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